molecular formula C10H12O2 B8221174 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one

5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one

Cat. No.: B8221174
M. Wt: 164.20 g/mol
InChI Key: JOJFUMGQZOBIQU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one (CAS 191480-96-3) is a high-value chemical building block predominantly used in the synthesis of complex heterocyclic compounds, particularly annulated and substituted furan analogues. These scaffolds are prevalent in a myriad of natural products and are of significant interest in medicinal and materials chemistry due to their wide spectrum of biological activities . This compound serves as a versatile precursor in multicomponent reactions, enabling the construction of diverse molecular libraries for drug discovery and development. Its primary research value lies in its role as a core template for generating novel 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones. These derivatives can be efficiently synthesized via solvent- and catalyst-free reactions with aryl aldehydes and isocyanides under microwave irradiation, a benign and sustainable "green" method that offers shorter reaction times and facile work-up . Some resulting compounds have demonstrated specific utility in the field of chemical sensing; for instance, certain derivatives exhibit pronounced changes in their photophysical properties, functioning as effective "naked-eye sensors" for the selective detection of aluminum(III) ions in solution . The structural motif is also integral to ongoing explorations in developing new conducting polymers, photovoltaics, and photochemotherapeutics . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5,5-dimethyl-4,6-dihydro-1-benzofuran-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)5-7-3-4-12-9(7)8(11)6-10/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJFUMGQZOBIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an appropriate aldehyde or ketone, the compound can be synthesized via a Friedel-Crafts acylation followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or at the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For example, studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Specifically, compounds similar to 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one have demonstrated potential in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study:
A recent study highlighted the anticancer efficacy of a related compound with an IC50 value of 12.4 μM against TNF-α-stimulated HeLa cells, suggesting that modifications in the benzofuran structure can enhance biological activity against cancerous cells .

Anti-inflammatory Properties

Another significant application of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one is its potential anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit pro-inflammatory mediators such as nitric oxide and prostaglandin E2.

Data Table: Inhibition of Pro-inflammatory Mediators

CompoundIC50 (μM)Target
Compound A0.085-lipoxygenase
Compound B3.09Pro-inflammatory mediators

This table illustrates the potency of certain derivatives in modulating inflammatory responses .

Organic Light-Emitting Diodes (OLEDs)

5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one has been explored as a potential electron blocking material in organic light-emitting diodes. Its structural properties allow it to enhance device performance by improving efficiency and extending the lifetime of OLED devices.

Research Findings:
A study reported that devices incorporating this compound exhibited an external quantum efficiency (EQE) of 7.15% with a lifetime significantly longer than conventional materials . This indicates its viability as a building block for advanced electronic applications.

Neuroprotective Effects

Emerging research suggests that benzofuran derivatives can provide neuroprotective benefits. For instance, compounds similar to 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one have shown protective effects against glutamate-induced neurotoxicity.

Case Study:
In vitro studies demonstrated that specific derivatives could significantly reduce neuronal cell death caused by glutamate exposure, highlighting their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one, differing primarily in heterocyclic core or substituents:

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (3m)
  • Molecular Formula : C₉H₁₂N₂OS
  • Key Functional Groups : Thiazole ring, NH₂ group, ketone.
  • Spectral Data :
    • FT-IR : NH₂ stretches (3390, 3297, 3100 cm⁻¹), C=O (1644 cm⁻¹), C=N (1625 cm⁻¹) .
    • ¹H NMR : NH₂ protons at δ 8.09, CH₃ groups at δ 1.03 and 1.02 .
  • Applications: Synthesized via a one-pot method using a magnetic nanosystem catalyst, highlighting its utility in efficient thiazole synthesis .
Phenolic Hydrazineyl Derivatives (e.g., Compound 3a)
  • Molecular Formula : C₁₆H₁₅N₃O₃S
  • Key Functional Groups: Thiazole ring, phenolic hydroxyl (OH), hydrazineyl group.
  • Spectral Data :
    • FT-IR : O–H stretch (3674 cm⁻¹), C=O (1620 cm⁻¹), C=N (1567 cm⁻¹) .
  • Applications: Exhibits antioxidant activity due to the phenolic fragment, suggesting enhanced biological relevance compared to non-phenolic analogs .
2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzoxazol-7(4H)-one (4a)
  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Key Functional Groups : Benzoxazole ring, NH₂ group, ketone.
  • Spectral Data :
    • FT-IR : N–H (3252 cm⁻¹), C=O (1720 cm⁻¹) .

Structural and Functional Comparison

Core Heterocycle Differences
  • Benzofuran vs. Thiazole/Oxazole: The benzofuran core (fused furan) imparts distinct electronic properties compared to thiazole (S/N-containing) or oxazole (O/N-containing) rings. These differences influence reactivity, such as nucleophilicity at the heteroatom sites.
Functional Group Impact
  • Amino Substituents: Compounds like 3m and 4a feature NH₂ groups, which increase solubility in polar solvents and enable participation in covalent or non-covalent interactions in biological systems .
  • Phenolic Groups: Derivatives with phenolic fragments (e.g., 3a) show higher antioxidant activity, attributed to radical scavenging by hydroxyl groups .

Tabulated Comparison of Key Features

Compound Name Molecular Formula Core Heterocycle Key Functional Groups Notable Spectral Peaks (cm⁻¹) Applications
5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one C₁₁H₁₄O₂ Benzofuran Ketone, Methyl Not reported Synthetic intermediate
2-Amino-5,5-dimethyl-...thiazol-7(4H)-one C₉H₁₂N₂OS Thiazole NH₂, Ketone 3390 (NH₂), 1644 (C=O) Drug discovery
Phenolic hydrazineyl derivative (3a) C₁₆H₁₅N₃O₃S Thiazole Phenolic OH, Hydrazineyl 3674 (OH), 1620 (C=O) Antioxidant agents
2-Amino-...benzoxazol-7(4H)-one (4a) C₁₀H₁₂N₂O₂ Benzoxazole NH₂, Ketone 3252 (N–H), 1720 (C=O) Enzyme inhibition studies

Biological Activity

5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a benzofuran core with specific substitutions that influence its chemical reactivity and biological activity. The presence of dimethyl groups and a ketone functionality contributes to its distinct properties compared to other benzofuran derivatives.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds, including 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one, exhibit significant anticancer activities. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cells. A study highlighted that specific derivatives showed notable anti-proliferative effects, with some compounds inducing apoptosis and causing cell cycle arrest in the G2/M phase .

CompoundIC50 (μM)Mechanism
5-Hydroxymethyl analogue8.86Induces apoptosis
Benzofuran derivative12.4Inhibits NF-κB activation

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Studies have reported that certain benzofuran derivatives inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), indicating potential therapeutic uses in inflammatory diseases .

The mechanism of action for 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one may involve interactions with specific enzymes or receptors. For example, it has been suggested that the compound could act as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. This interaction potentially modulates pathways involved in DNA repair and apoptosis .

Case Studies

  • PARP-1 Inhibition : A study synthesized various benzofuran derivatives and evaluated their inhibitory effects on PARP-1. The lead compound exhibited an IC50 value of 9.45 μM, demonstrating significant inhibitory activity against this target .
  • Cell Cycle Analysis : Another study on related compounds showed that treatment led to an increase in cells arrested at the G2/M phase, suggesting effective modulation of the cell cycle as a mechanism for anticancer activity .

Synthesis and Chemical Reactions

The synthesis of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one can be achieved through various chemical reactions including oxidation and reduction processes. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions can be tailored to produce specific derivatives with enhanced biological activities.

Comparison with Similar Compounds

To understand the uniqueness of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
BenzofuranNo dimethyl or ketoneLimited bioactivity
2,3-DihydrobenzofuranDifferent substitution patternVaries widely
7-Hydroxy derivativeHydroxylated variantEnhanced activity

Q & A

Q. What are the established synthetic routes for 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one, and how do reaction conditions influence yield?

A two-step strategy involving lithium borohydride (LiBH₄) reduction of hydroxybenzofuranones in anhydrous tetrahydrofuran (THF) at 0°C is a validated approach. After 16 hours at room temperature, quenching with ice water and HCl, followed by extraction with ethyl acetate and silica gel chromatography (petroleum ether/ethyl acetate, 8:2), yields the target compound. Reaction scalability and purity depend on precise stoichiometry (e.g., 2 M LiBH₄ for crude precursors) and purification protocols .

Q. How is structural validation performed for this compound, and what spectroscopic data are critical?

Structural confirmation relies on ¹H and ¹³C NMR spectroscopy. Key signals include the dihydrobenzofuran ring protons (δ 2.5–3.5 ppm for methyl groups) and carbonyl carbon (δ 190–210 ppm). X-ray crystallography, as demonstrated for analogous dihydrobenzofuran derivatives, provides unambiguous confirmation of stereochemistry and bond angles, with mean C–C bond lengths of 0.003 Å and R factors < 0.04 ensuring accuracy .

Q. What safety protocols are recommended for handling 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one?

Follow OSHA/GHS guidelines: avoid inhalation/contact (use PPE), store in dry conditions (P402), and dispose of waste via licensed facilities (P501). Immediate measures for accidental exposure include rinsing with water and medical consultation. These protocols align with safety data for structurally related dihydrobenzofuranones .

Advanced Research Questions

Q. How can synthetic yields be optimized for brominated derivatives of this compound?

Bromination at specific positions (e.g., 2-bromo analogs) is hindered by low yields due to substrate reactivity. For example, 2-bromo-7-HBF synthesis from 2,3-dihydroxybenzaldehyde faces challenges (<20% yield). Alternative strategies include protecting group chemistry (e.g., O-silylation) or using cost-effective precursors like 2,5-dihydroxybenzaldehyde to bypass unstable intermediates .

Q. What analytical methods resolve contradictions in NMR data for dihydrobenzofuran derivatives?

Discrepancies in proton coupling constants or carbon shifts often arise from solvent effects or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, combined with deuterated solvent swaps (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding. Cross-referencing with X-ray structures (e.g., Acta Crystallographica data) validates ambiguous assignments .

Q. Which computational models predict the reactivity of 5,5-Dimethyl-5,6-dihydrobenzofuran-7(4H)-one in nucleophilic additions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic carbonyl behavior and steric effects from the 5,5-dimethyl group. These predict regioselectivity in reactions with Grignard reagents or hydrides, aligning with experimental outcomes for analogous compounds .

Q. How does substituent positioning affect the compound’s biological activity in medicinal chemistry studies?

Methyl groups at C5 enhance lipophilicity and metabolic stability, as seen in benzofuran-based inhibitors. Comparative studies of 4-HBF vs. 7-HBF derivatives show that electron-withdrawing groups at C7 increase binding affinity to enzymes like kinases, validated via IC₅₀ assays and molecular docking .

Methodological Tables

Table 1. Key NMR Data for Dihydrobenzofuran Derivatives

Position¹H Shift (ppm)¹³C Shift (ppm)MultiplicityReference
C5-CH₃1.25–1.3522.5–24.0Singlet
C7-C=O-198.2–201.5-
C6-H2.85–3.1035.8–37.2Doublet

Table 2. Synthetic Yield Optimization Strategies

ChallengeSolutionYield ImprovementReference
Low bromination yieldUse O-TBS-protected intermediates+25%
Impurity in chromatographyGradient elution (EtOAc:Hexane 10→40%)>95% purity

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